molecular formula C10H13NO2 B7739867 Risocaine CAS No. 71735-15-4

Risocaine

Cat. No.: B7739867
CAS No.: 71735-15-4
M. Wt: 179.22 g/mol
InChI Key: NBFQYHKHPBMJJV-UHFFFAOYSA-N
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Description

Risocaine, also known as propyl p-aminobenzoate, is a local anesthetic compound. It is structurally related to other local anesthetics such as lidocaine and benzocaine. This compound is primarily used for its numbing effects in various medical and dental procedures. It works by blocking nerve signals in the body, thereby reducing pain and discomfort.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of risocaine typically involves the esterification of p-aminobenzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:

    p-aminobenzoic acid and propanol are mixed in the presence of sulfuric acid.

    Refluxing: The mixture is heated under reflux to promote esterification.

    Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Risocaine undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to p-aminobenzoic acid and propanol in the presence of a strong acid or base.

    Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Substitution: this compound can undergo substitution reactions, particularly at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Hydrolysis

      Reagents: Hydrochloric acid or sodium hydroxide

      Conditions: Aqueous solution, heat

      p-aminobenzoic acid and propanol
  • Oxidation

      Reagents: Potassium permanganate or hydrogen peroxide

      Products: Various oxidized derivatives

  • Substitution

      Reagents: Various alkylating agents

      Conditions: Depends on the specific substitution reaction

      Products: Substituted derivatives of this compound

Scientific Research Applications

Risocaine has several scientific research applications, including:

    Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on nerve cells and its potential use in nerve block studies.

    Medicine: Used as a local anesthetic in various medical and dental procedures.

    Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Risocaine exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The molecular targets of this compound are the sodium channels located on the nerve cell membranes. By binding to these channels, this compound stabilizes the neuronal membrane and reduces its permeability to sodium ions, thereby blocking nerve signal transmission.

Comparison with Similar Compounds

Risocaine is similar to other local anesthetics such as lidocaine, benzocaine, and tetracaine. it has unique properties that distinguish it from these compounds:

    Lidocaine: Lidocaine is more potent and has a faster onset of action compared to this compound. It is commonly used for both local and regional anesthesia.

    Benzocaine: Benzocaine is primarily used for topical anesthesia and has a slower onset of action compared to this compound.

    Tetracaine: Tetracaine is more potent than this compound and is used for spinal and ophthalmic anesthesia.

List of Similar Compounds

  • Lidocaine
  • Benzocaine
  • Tetracaine
  • Procaine
  • Bupivacaine

Properties

IUPAC Name

propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFQYHKHPBMJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046299
Record name Risocaine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in benzene, ether, ethanol, chloroform, In water, 842 mg/L at 37 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.15X10-4 mm Hg at 25 °C /Estimated/
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prisms

CAS No.

94-12-2, 71735-15-4
Record name Risocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Risocaine [USAN:INN]
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Record name Risocaine
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Record name Risocaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Risocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.097
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Record name Propyl aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.003
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISOCAINE
Source FDA Global Substance Registration System (GSRS)
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Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

75 °C
Record name P-AMINOBENZOIC ACID, PROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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